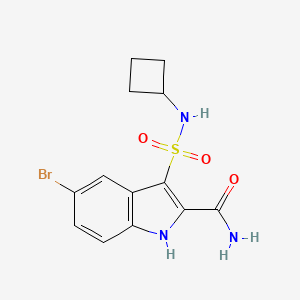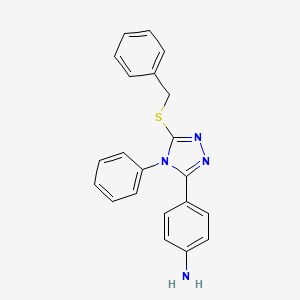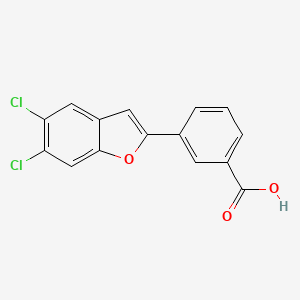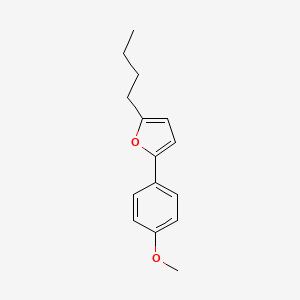
Furan, 2-butyl-5-(4-methoxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butyl-5-(4-methoxyphenyl)furan can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds . This reaction typically employs palladium catalysts and boron reagents under mild conditions . Another method involves the cyclization of appropriate precursors under specific conditions to form the furan ring .
Industrial Production Methods
Industrial production of 2-Butyl-5-(4-methoxyphenyl)furan may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, yield, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
2-Butyl-5-(4-methoxyphenyl)furan undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with hydroxyl or carbonyl groups, while reduction may yield fully saturated furan derivatives .
Scientific Research Applications
2-Butyl-5-(4-methoxyphenyl)furan has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-Butyl-5-(4-methoxyphenyl)furan involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the specific application and context. For example, in biological systems, it may interact with enzymes or receptors to exert its effects .
Comparison with Similar Compounds
2-Butyl-5-(4-methoxyphenyl)furan can be compared with other furan derivatives, such as:
2-Butyl-5-(4-hydroxyphenyl)furan: This compound has a hydroxyl group instead of a methoxy group, which may affect its reactivity and biological activity.
2-Butyl-5-(4-chlorophenyl)furan: This compound has a chlorine atom instead of a methoxy group, which may influence its chemical properties and applications.
The uniqueness of 2-Butyl-5-(4-methoxyphenyl)furan lies in its specific functional groups and their influence on its chemical and biological properties .
Properties
CAS No. |
526209-24-5 |
|---|---|
Molecular Formula |
C15H18O2 |
Molecular Weight |
230.30 g/mol |
IUPAC Name |
2-butyl-5-(4-methoxyphenyl)furan |
InChI |
InChI=1S/C15H18O2/c1-3-4-5-14-10-11-15(17-14)12-6-8-13(16-2)9-7-12/h6-11H,3-5H2,1-2H3 |
InChI Key |
CIIMXDJCBZTKMM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(O1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12903263.png)

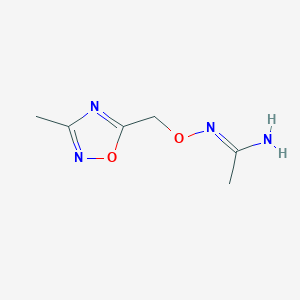
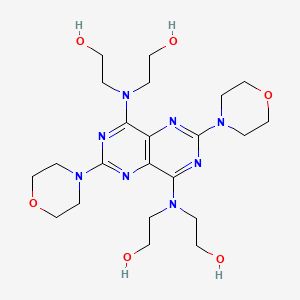
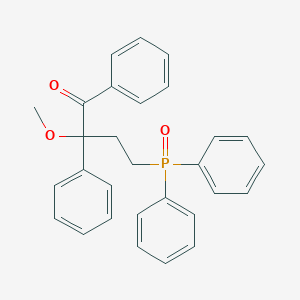
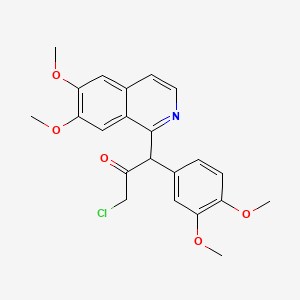
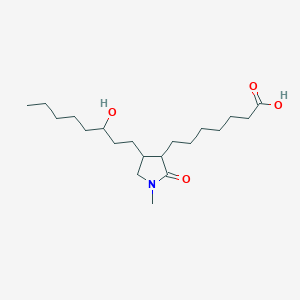
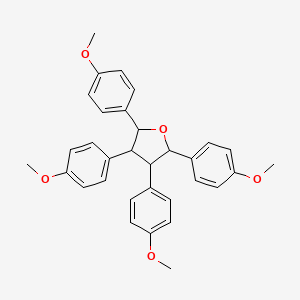
![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)
![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)
